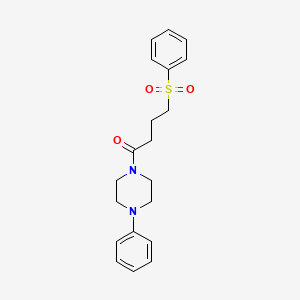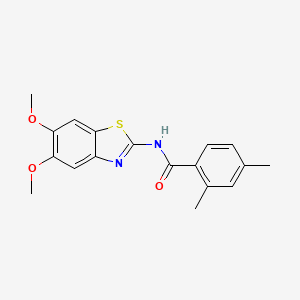![molecular formula C16H16F3N3O3S B2856813 2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034326-92-4](/img/structure/B2856813.png)
2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of nitrogen-containing heterocyclic compound. This core structure is substituted with a cyclopropyl group, a phenyl group with a trifluoromethoxy substituent, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The trifluoromethoxy group attached to the phenyl ring would be a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The presence of the sulfonyl group could make it susceptible to nucleophilic substitution reactions. The pyrazolo[1,5-a]pyrazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its lipophilicity, which might affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Electrochromic Devices
Electrochromic materials: are substances that change color when an electric charge is applied. The trifluoromethoxy group in polymers can significantly enhance the performance of electrochromic devices (ECDs). For example, polymers containing the 4-(trifluoromethoxy)phenyl moiety have shown promising results as anodic materials . These materials can be used in applications such as auto-dimming rearview mirrors , smart windows , and energy storage devices .
Organic Synthesis
In organic chemistry, the introduction of a trifluoromethoxy group can alter the chemical properties of molecules, making them more useful for various reactions. This compound could serve as a reagent or intermediate in synthesizing new molecules with unique properties, such as increased stability or reactivity .
Pharmaceutical Research
The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drugs. Incorporating this group into new compounds can lead to the development of novel pharmaceuticals with improved efficacy, reduced toxicity, and better metabolic stability .
Agrochemical Development
Similar to pharmaceuticals, the trifluoromethoxy group can improve the properties of agrochemicals. This compound could be used to create pesticides and herbicides with enhanced activity and selectivity, contributing to more efficient crop protection strategies .
Material Science
The unique electronic properties of the trifluoromethoxy group can be exploited in material science. This compound could be used to develop new materials with specific optical or electronic characteristics , potentially useful in semiconductors, sensors, and other advanced technologies .
Environmental Chemistry
In environmental chemistry, this compound could be used to study the degradation of pollutants or the synthesis of environmentally friendly materials. Its unique structure might help in understanding the interaction of chemicals with the environment and aid in the development of green chemistry solutions .
Fluorine Chemistry
The trifluoromethoxy group is a significant area of interest in fluorine chemistry due to its influence on the physical and chemical properties of molecules. This compound could be pivotal in exploring new synthetic methodologies and expanding the understanding of fluorine’s role in chemical compounds .
Heterocyclic Chemistry
Given that this compound is a heterocycle with a trifluoromethoxy group, it can be used to study the properties and reactions of heterocyclic compounds . This research can lead to the discovery of new reactions and the development of heterocyclic compounds with novel applications .
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-13-3-5-14(6-4-13)26(23,24)21-7-8-22-12(10-21)9-15(20-22)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUPNBLPHUYXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

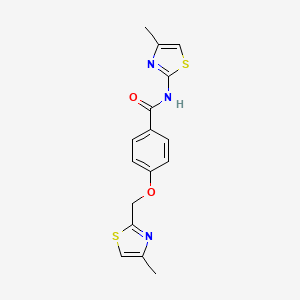
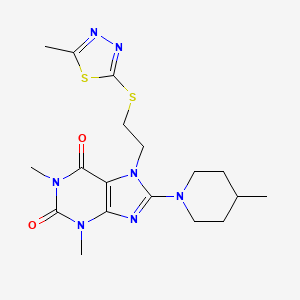
![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2856734.png)


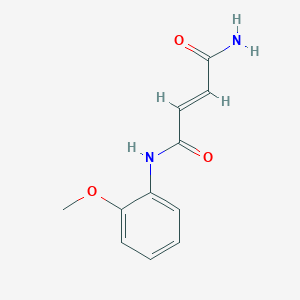
![2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2856744.png)

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)
